VEGFR Inhibition: Dovitinib lactate potently inhibits VEGFR-1, -2, and -3, thus suppressing VEGF-mediated signaling. This inhibition effectively reduces the formation of new blood vessels (angiogenesis), limiting tumor growth by depriving it of essential nutrients and oxygen supply [, ].
FGFR Inhibition: Dovitinib lactate also targets FGFR-1, -2, and -3, disrupting FGF-dependent signaling pathways. FGFRs are involved in tumor cell proliferation, survival, and resistance to anti-VEGF therapies. By inhibiting FGFRs, Dovitinib lactate potentially overcomes resistance mechanisms and enhances anti-tumor efficacy [, ].
In vitro studies: Researchers have utilized Dovitinib lactate in in vitro studies to investigate its effects on tumor cell proliferation, migration, and angiogenesis. For instance, Dovitinib lactate demonstrated significant inhibition of angiogenic parameters in human neuroendocrine tumors in an in vitro human tumor angiogenesis model [].
Preclinical models: In vivo studies have employed Dovitinib lactate to evaluate its efficacy in preclinical models of various cancers, including melanoma, renal cell carcinoma, and acute myeloid leukemia. These studies have explored the compound's anti-tumor activity, pharmacokinetic properties, and potential as a single agent or in combination therapies [, , , ].
Biomarker studies: Researchers have investigated the pharmacodynamic effects of Dovitinib lactate by analyzing plasma biomarkers of angiogenesis and soluble receptors in preclinical models and clinical trials. Changes in levels of VEGF, PLGF, bFGF, sVEGFR1 and 2, and FGF23 have been observed, suggesting VEGFR and FGFR inhibition by Dovitinib lactate [, ].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6